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Introduction

Gallium(lll) bromide (GaBrs) is a versatile compound finding applications in the semiconductor
industry, primarily as a source of gallium for the synthesis of compound semiconductors and as
a key component in dry etching processes.[1][2] Its properties as a Lewis acid and its reactivity
make it a subject of interest for advanced semiconductor manufacturing techniques.[2] This
document provides detailed application notes and protocols for the use of Gallium(lll) bromide
in semiconductor manufacturing, with a focus on its role as a precursor in deposition processes
and as an etchant for IlI-nitride materials.

I. Gallium(lll) Bromide as a Solid Precursor for
Semiconductor Growth

Gallium(lll) bromide can be utilized as a solid source precursor in Metal-Organic Chemical
Vapor Deposition (MOCVD) or related vapor phase epitaxy techniques for the growth of
gallium-based compound semiconductors. The use of a solid precursor requires a sublimation
step to introduce the material into the reactor.

A. Key Properties of Gallium(lll) Bromide for CVD
Applications

Understanding the physical properties of GaBrs is crucial for its application as a precursor.
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Property Value Reference
Molecular Weight 309.44 g/mol [3]
Melting Point 121.5°C [2]
Boiling Point 279 °C [2]

) log(p/Pa) = (16.1 + 0.6) - (5250
Vapor Pressure Equation [1]
+ 200)(K/T)

Temperature Range for Vapor
) 300 to 357 K [1]
Pressure Equation

B. Experimental Protocol: MOCVD Growth Using a Solid
Precursor (General Methodology)

While specific experimental data for GaBrs as a precursor in MOCVD for IlI-V semiconductor
growth is not extensively reported in the reviewed literature, a general protocol for using a solid
precursor can be outlined. This protocol would need to be optimized for the specific material
being grown.

Objective: To deposit a gallium-containing semiconductor thin film using Gallium(lll) bromide
as a solid precursor.

Materials and Equipment:

o Gallium(lll) bromide (GaBrs), ultra-high purity

o Substrate wafer (e.g., sapphire, silicon)

o MOCVD reactor with a solid source sublimator (bubbler)

o High-purity carrier gas (e.g., N2, Hz, Ar)

e Group V precursor gas (e.g., ammonia (NHs) for GaN growth)

o Standard safety equipment for handling corrosive and reactive chemicals.
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Figure 1: MOCVD workflow using a solid precursor.

Procedure:

Substrate Preparation: The substrate is cleaned using appropriate solvents and acids to
remove any surface contaminants.

Precursor Handling: The Gallium(lll) bromide is loaded into a sublimator (bubbler) inside a
glovebox to prevent exposure to moisture and air.

System Purge: The MOCVD reactor is purged with an inert gas to remove residual oxygen
and water vapor.

Precursor Sublimation: The sublimator containing GaBrs is heated to a precisely controlled
temperature to achieve the desired vapor pressure, as calculated from the vapor pressure
equation. A carrier gas is flowed through the sublimator to transport the GaBrs vapor into the
reactor.

Growth Process: The substrate is heated to the desired growth temperature. The GaBrs
vapor and the Group V precursor gas are introduced into the reactor. The precursors
decompose and react at the hot substrate surface to form the semiconductor film.

Cooling and Unloading: After the desired film thickness is achieved, the precursor flows are
stopped, and the reactor is cooled down under a flow of inert gas. The wafer is then
unloaded.

Characterization: The grown film is characterized using techniques such as Scanning
Electron Microscopy (SEM) for surface morphology, X-ray Diffraction (XRD) for crystal
structure, and others to determine its electrical and optical properties.

Il. Application of Bromide Chemistry in Dry Etching
of llI-Nitride Semiconductors

Hydrogen bromide (HBr) based plasmas, often in combination with other gases like boron

trichloride (BClIs) or chlorine (Cl2), are effectively used for the dry etching of Gallium Nitride

(GaN) and its alloys. This process is critical for the fabrication of various electronic and

optoelectronic devices.
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A. Quantitative Data: Etching of GaN using HBr-based
Plasmas

The following table summarizes key quantitative data from a study on the inductively coupled
plasma (ICP) etching of GaN using HBr-based gas mixtures.[2]

Gas Mixture (% of . GaN Etch Rate Selectivity over
L Additive Gas . :

additive in HBr) (Almin) Photoresist
100% Clz ~7700 <0.6

40% BCls ~6400 ~1.5

100% BCls ~4000 ~1.2

40% HCI ~3500 ~1.1

100% HCI ~2000 ~0.9

Process Conditions:

e [nductive Power: 1600 W

DC Bias Voltage: -150 V

Working Pressure: 1.27 Pa

Total Gas Flow Rate: 100 sccm

Substrate Temperature: 3 °C

B. Experimental Protocol: Inductively Coupled Plasma
(ICP) Etching of GaN

Objective: To achieve anisotropic and selective etching of GaN using a BCIs/HBr plasma.
Materials and Equipment:

o GaN wafer with a photoresist mask
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Inductively Coupled Plasma (ICP) etching system

Process gases: BCls, HBr, and an inert gas for purging (e.g., Ar)

Scanning Electron Microscope (SEM) for profile analysis

Profilometer for etch depth measurement

Experimental Workflow:
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Figure 2: ICP etching workflow for GaN.

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/product/b077593?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:

o Sample Preparation: A photoresist mask is patterned on the GaN wafer using standard
photolithography techniques.

e Loading: The masked GaN sample is loaded into the ICP reactor chamber.

e Process Chamber Preparation: The chamber is pumped down to a base pressure to
minimize contaminants.

e Gas Introduction and Stabilization: BClz and HBr gases are introduced into the chamber at
the desired flow rates (e.g., 40 sccm BCls and 60 sccm HBr for a 40% BCIs/60% HBr
mixture). The pressure is stabilized at the process pressure (e.g., 1.27 Pa).[2]

e Plasma Ignition and Etching: The ICP and RF power sources are turned on to ignite the
plasma. The etching is carried out for a predetermined time to achieve the desired etch
depth.

e Process Termination: The plasma is extinguished, and the gas flows are stopped.

e Unloading and Post-Etch Cleaning: The chamber is vented, and the sample is unloaded. The
remaining photoresist is stripped using a suitable solvent.

e Analysis: The etch depth is measured using a profilometer. The etch profile, including
sidewall angle and surface morphology, is analyzed using an SEM.

Conclusion

Gallium(lll) bromide demonstrates utility in semiconductor manufacturing both as a potential
solid precursor for thin film deposition and as a component in dry etching gas chemistries.
While its application as a precursor requires further research to establish detailed protocols, its
role in the HBr-based etching of GaN is well-documented, offering high etch rates and good
selectivity. The provided protocols and data serve as a valuable resource for researchers and
professionals working in the field of semiconductor fabrication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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